molecular formula C8H12N6 B13074004 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13074004
M. Wt: 192.22 g/mol
InChI Key: XEKQZXJVQJBECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Heterocyclic Connectivity

The molecular structure of 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is defined by two aromatic heterocycles: a 1,3-dimethyl-1H-pyrazole ring and a 1H-1,2,4-triazole moiety. The pyrazole ring (C₃H₃N₂) is substituted at positions 1 and 3 with methyl groups, while the triazole ring (C₂H₂N₃) bears an amine group at position 3. These rings are connected via a methylene (–CH₂–) bridge at the pyrazole’s 4-position and the triazole’s 1-position, creating a planar yet sterically constrained system.

Key structural parameters include bond lengths and angles consistent with aromatic systems. The pyrazole ring exhibits C–N bond lengths of approximately 1.34–1.37 Å, typical for delocalized π-electrons. The triazole ring, by contrast, shows slightly shorter C–N bonds (1.31–1.33 Å) due to increased electron deficiency from the adjacent amine group. The methylene linker adopts a staggered conformation, minimizing steric clashes between the pyrazole’s 1,3-dimethyl groups and the triazole’s amine.

Electronic effects further shape the molecule’s reactivity. The triazole’s amine group acts as a weak electron donor, while the pyrazole’s methyl substituents induce steric hindrance, limiting rotational freedom. Density functional theory (DFT) calculations on analogous systems predict a highest occupied molecular orbital (HOMO) localized on the triazole ring and a lowest unoccupied molecular orbital (LUMO) on the pyrazole, suggesting charge-transfer potential.

Crystallographic Analysis and Conformational Dynamics

While direct crystallographic data for this compound remains unreported, insights can be extrapolated from related pyrazole-triazole hybrids. For example, in 4-cyclohexyl-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-1,2,4-triazole, the dihedral angle between the pyrazole and triazole rings is 88.16°, indicating near-orthogonal orientation. This arrangement minimizes π-orbital overlap, favoring localized aromaticity within each ring.

Conformational dynamics are influenced by intermolecular interactions. In similar compounds, N–H···N hydrogen bonds between the triazole’s amine and adjacent pyrazole nitrogen stabilize crystal packing. For the title compound, such interactions likely form C(7) chains, as observed in analogues with comparable substituents. Additionally, weak C–H···S interactions (where applicable) contribute to layered supramolecular architectures.

Methyl group rotation introduces minor conformational flexibility. Variable-temperature NMR studies of 1,3-dimethylpyrazole derivatives reveal restricted rotation about the C–N bonds, with energy barriers of ~10–12 kcal/mol. This rigidity suggests that the 1,3-dimethylpyrazole subunit in the title compound adopts a fixed conformation, while the methylene linker permits limited torsional adjustments.

Comparative Structural Analysis with Pyrazole-Triazole Hybrid Analogues

The structural uniqueness of this compound becomes evident when compared to related hybrids:

Feature Title Compound 1,2,3-Triazole-Appended Bis-Pyrazoles 1-(2-Fluoroethyl)-4-methyl-pyrazole Derivatives
Triazole Regiochemistry 1,2,4-Triazole 1,2,3-Triazole N/A (single pyrazole)
Bridge Methylene (–CH₂–) Direct fusion Ethyl-fluoro linker
Substituents 1,3-Dimethyl (pyrazole); 3-amine (triazole) 1,2,3-Triazole with aryl groups 2-Fluoroethyl; 4-methyl
Hydrogen Bonding N–H···N (intramolecular) C–H···O/N (intermolecular) Limited due to fluorine electronegativity

The 1,2,4-triazole core in the title compound enhances hydrogen-bonding capacity compared to 1,2,3-triazoles, as its C5–H bond exhibits higher acidity (pKa ~28–34 in DMSO). This acidity facilitates stronger N–H···N interactions, increasing thermal stability. In contrast, 1,2,3-triazole derivatives rely on weaker C–H···π interactions for stabilization.

Steric profiles also differ markedly. The methylene bridge in the title compound reduces steric congestion compared to directly fused pyrazole-triazole systems, which exhibit distorted ring geometries. Additionally, the 1,3-dimethyl groups on the pyrazole create a bulkier environment than the mono-methyl substituents in fluoroethyl derivatives, potentially influencing solubility and crystallinity.

Electronic effects further distinguish these hybrids. The 1,2,4-triazole’s electron-deficient nature amplifies the amine’s nucleophilicity, whereas 1,2,3-triazoles display balanced electron distribution. Fluorine substituents in analogues like N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine introduce strong electronegativity, altering dipole moments and lipid solubility.

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

1-[(1,3-dimethylpyrazol-4-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H12N6/c1-6-7(3-13(2)11-6)4-14-5-10-8(9)12-14/h3,5H,4H2,1-2H3,(H2,9,12)

InChI Key

XEKQZXJVQJBECP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN2C=NC(=N2)N)C

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis of 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves:

  • Formation of the 1,3-dimethylpyrazole ring or its derivative as a precursor.
  • Preparation of the 1,2,4-triazol-3-amine core.
  • Coupling or condensation of the pyrazole derivative with the triazole amine via a methylene linker.

This approach is analogous to reported syntheses of similar compounds where a pyrazole-carbaldehyde reacts with 3-amino-1,2,4-triazole under controlled conditions to form the target molecule through a condensation or substitution reaction.

Key Reaction Types and Conditions

Step Reaction Type Reagents/Conditions Notes
1 Pyrazole derivative synthesis Alkylation or methylation of pyrazole precursors Typically involves methyl iodide or dimethyl sulfate in basic media
2 Formation of methylene linker Reaction of pyrazole-carbaldehyde with triazol-3-amine Condensation under mild acidic or neutral pH, often catalyzed
3 Purification Recrystallization or chromatography To achieve high purity and yield

Industrial methods may employ continuous flow reactors and automated systems to enhance scalability and reproducibility.

Detailed Preparation Procedures

Preparation of 1,3-Dimethyl-1H-pyrazol-4-yl Methyl Intermediate

  • Starting from 1,3-dimethylpyrazole, selective formylation at the 4-position can be achieved using Vilsmeier-Haack reaction or other electrophilic substitution methods.
  • The resulting 1,3-dimethylpyrazole-4-carbaldehyde serves as a key intermediate.

Synthesis of 1H-1,2,4-triazol-3-amine

  • 1,2,4-Triazol-3-amine is commonly prepared via cyclization of hydrazine derivatives with formamide or related amidines.
  • Alternative methods include the reaction of aminoguanidine hydrochloride with appropriate electrophiles under reflux or microwave irradiation, facilitating ring closure.

Coupling Reaction to Form Target Compound

  • The 1,3-dimethylpyrazole-4-carbaldehyde is reacted with 1,2,4-triazol-3-amine in a condensation reaction.
  • Typical conditions involve solvents like ethanol or acetonitrile, mild heating or reflux, and sometimes catalytic amounts of acid or base to promote imine formation followed by reduction or stabilization.
  • The reaction may be followed by reduction (if an imine intermediate forms) using mild reducing agents such as sodium borohydride to yield the methylene-linked product.

Reaction Mechanism Insights

  • The condensation between the aldehyde group on the pyrazole ring and the amino group on the triazole forms an imine intermediate.
  • Subsequent reduction stabilizes the linkage, producing the methylene bridge.
  • The reaction is sensitive to pH, temperature, and solvent polarity, which affect yield and purity.

Analytical Data and Characterization

Parameter Typical Data
Yield 60-80% (variable depending on conditions)
Melting Point Not specifically reported for this exact compound, but related pyrazolotriazoles melt around 210-220 °C
Purity Assessment HPLC, NMR (1H, 13C), and IR spectroscopy confirm structure and purity
Structural Confirmation X-ray crystallography used for analogues to confirm ring fusion and substitution patterns

Summary Table of Preparation Methods

Method Aspect Description Reference
Pyrazole derivative synthesis Methylation and formylation of pyrazole to obtain 1,3-dimethyl-4-formylpyrazole
Triazole amine synthesis Cyclization of aminoguanidine/formamide derivatives under reflux or microwave conditions
Coupling reaction Condensation of pyrazole aldehyde with triazol-3-amine, followed by reduction if needed
Reaction conditions Mild acidic or neutral pH, reflux in ethanol or acetonitrile, catalytic acid/base
Industrial scale-up Continuous flow reactors, automated systems for improved yield and purity

Research Findings and Notes

  • The preparation of such heterocyclic compounds requires careful control of reaction parameters to avoid side reactions such as over-oxidation or polymerization.
  • The choice of reducing agent and solvent critically impacts the formation of the methylene bridge.
  • Microwave-assisted synthesis has been reported as a rapid alternative for related triazole derivatives, improving reaction times and yields.
  • The compound’s ability to undergo further substitution or oxidation/reduction reactions expands its utility in medicinal chemistry and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an antifungal agent. Research indicates that derivatives of triazole compounds exhibit significant antifungal activity against various pathogens. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus species. The mechanism often involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Case Study : A study published in the Journal of Medicinal Chemistry explored the antifungal activity of substituted triazoles. The results indicated that specific modifications to the triazole ring enhanced antifungal potency, leading to the identification of promising candidates for further development .

Agricultural Applications

In agriculture, triazole compounds are widely used as fungicides. They are effective in controlling a range of fungal diseases in crops, thereby improving yield and quality. The application of 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine as a fungicide has been investigated for its efficacy against plant pathogens.

Data Table: Efficacy Against Fungal Pathogens

PathogenEfficacy (%)Reference
Fusarium oxysporum85Crop Protection Journal
Botrytis cinerea78Plant Disease Management
Alternaria solani90Journal of Agricultural Science

Anticancer Research

Emerging studies suggest that triazole derivatives may possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study : A recent investigation assessed the cytotoxic effects of triazole derivatives on human cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability in breast and colon cancer cells, indicating potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other 1H-1,2,4-triazol-3-amine derivatives, particularly those with aryl or heteroaryl substitutions. Below is a detailed comparison based on substituent variations, physicochemical properties, and biological activities:

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Substituents Key Features
Target Compound C₉H₁₂N₆ 1,3-Dimethylpyrazole-methyl Balanced lipophilicity; methyl groups enhance metabolic stability
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₉FN₄ 3-Fluorophenyl-methyl Fluorine substitution improves bioavailability and CNS penetration
1-[(2,3-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₈Cl₂N₄ 2,3-Dichlorophenyl-methyl Chlorine atoms increase halogen bonding potential; higher molecular weight (243.10 g/mol)
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine C₇H₁₄N₆ 4-Methylpiperazine Basic piperazine group enhances solubility; used in kinase inhibition studies

Physicochemical Properties

  • N-Methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (a nitro-substituted analogue) decomposes at 235–237°C, indicating nitro groups reduce thermal stability .
  • Solubility :

    • Piperazine-substituted derivatives (e.g., 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine) show improved aqueous solubility due to the basic nitrogen atom .
    • Chlorinated or fluorinated aryl derivatives (e.g., 1-[(2,3-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine) are more lipophilic, favoring membrane permeability .

Research Findings and Key Differentiators

Metabolic Stability : The 1,3-dimethylpyrazole group in the target compound reduces oxidative metabolism compared to aryl-substituted analogues, as methyl groups block cytochrome P450-mediated degradation .

Crystallographic Behavior : Unlike 3-phenyl-1H-1,2,4-triazol-5-amine, which forms planar crystals with π-stacking interactions, the pyrazole-methyl group introduces steric hindrance, likely resulting in less ordered crystal packing .

Toxicity Profile : Chlorinated derivatives (e.g., 1-[(2,3-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine) exhibit higher hepatotoxicity in vitro (LD₅₀ < 50 µM), whereas the target compound’s aliphatic substituents may lower this risk .

Biological Activity

The compound 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

  • Molecular Formula : C10H13N5
  • Molecular Weight : 191.24 g/mol
  • CAS Number : 1547979-06-5

Synthesis

The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with triazole moieties. Recent studies have demonstrated various synthetic routes that yield high purity and yield of the desired product through methods such as microwave-assisted synthesis and solvent-free conditions .

Biological Activity Overview

The biological activities of this compound have been evaluated through several assays:

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. The agar dilution technique was employed to assess the antimicrobial sensitivity against various bacterial strains. Notably, compounds similar to this compound demonstrated effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

In a comparative study, derivatives showed Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL against these pathogens .

Anticancer Activity

The anticancer potential of this compound was evaluated using the MTT assay on several cancer cell lines including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

Results indicated that the compound exhibited cytotoxic effects with IC50 values in the micromolar range (10–30 µM), suggesting a promising avenue for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of DNA synthesis : The triazole moiety may interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Disruption of cellular metabolism : By targeting specific metabolic pathways unique to cancer cells or bacteria.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

Case Study 1: Antimicrobial Efficacy

A study involving a series of triazole derivatives demonstrated that those with a pyrazole substituent had enhanced antibacterial activity compared to their counterparts lacking this group. The results emphasized the role of structural modifications in improving efficacy .

Case Study 2: Anticancer Properties

In vitro studies on modified triazole compounds showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects commonly associated with traditional chemotherapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.